N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
Brand Name: Vulcanchem
CAS No.: 920116-62-7
VCID: VC21391669
InChI: InChI=1S/C24H25N3O3/c1-2-18-10-12-19(13-11-18)29-16-6-14-27-21-8-4-3-7-20(21)26-23(27)17-25-24(28)22-9-5-15-30-22/h3-5,7-13,15H,2,6,14,16-17H2,1H3,(H,25,28)
SMILES: CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5g/mol

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide

CAS No.: 920116-62-7

Cat. No.: VC21391669

Molecular Formula: C24H25N3O3

Molecular Weight: 403.5g/mol

* For research use only. Not for human or veterinary use.

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide - 920116-62-7

Specification

CAS No. 920116-62-7
Molecular Formula C24H25N3O3
Molecular Weight 403.5g/mol
IUPAC Name N-[[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C24H25N3O3/c1-2-18-10-12-19(13-11-18)29-16-6-14-27-21-8-4-3-7-20(21)26-23(27)17-25-24(28)22-9-5-15-30-22/h3-5,7-13,15H,2,6,14,16-17H2,1H3,(H,25,28)
Standard InChI Key ZINYYUFDNFDRMX-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Canonical SMILES CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4

Introduction

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a synthetic organic compound belonging to the benzimidazole derivatives class. These compounds are recognized for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The compound's structure integrates a benzimidazole moiety with a furylcarboxamide group, which may contribute to its potential pharmacological effects.

Synthesis and Characterization

The synthesis of N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multi-step organic reactions. Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product. Characterization often involves spectroanalytical techniques such as NMR and IR to confirm the molecular structure.

Biological Activities and Potential Applications

Benzimidazole derivatives, including N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide, exhibit a range of biological activities:

  • Antimicrobial Activity: Effective against various bacterial and fungal strains, making them potential candidates for treating infections .

  • Anticancer Properties: Inhibit enzymes involved in cancer cell proliferation, showing promise in cancer therapy.

  • Anti-inflammatory Effects: Though less documented for this specific compound, benzimidazoles can exhibit anti-inflammatory properties .

Interaction Studies and Molecular Docking

Interaction studies involving N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations are used to assess these interactions, which are crucial for understanding the mechanism of action and optimizing the pharmacological profile.

Comparison with Similar Compounds

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide shares structural similarities with other benzimidazole derivatives but has a unique arrangement of substituents. This distinct structure contributes to its unique biological activity profile compared to similar compounds.

Compound NameStructure/Key FeaturesUnique Aspects
N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamideBenzimidazole and furyl groupsPotential for diverse biological activities
4-Methyl-6-(1-methyl-benzimidazol-2-yl)-2-propyl-benzimidazoleContains two benzimidazole ringsEnhanced stability and potential for dual-target action
2-Methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamideAdditional methyl groupsMay exhibit altered lipophilicity affecting bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator